![molecular formula C14H12Cl2N2OS2 B274558 1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B274558.png)
1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone, commonly known as DCDPMT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
DCDPMT acts as a reversible inhibitor of FAAH, which is responsible for the breakdown of endocannabinoids. By inhibiting FAAH, DCDPMT increases the levels of endocannabinoids, which can then bind to cannabinoid receptors and produce various physiological and behavioral effects.
Biochemical and Physiological Effects
DCDPMT has been shown to produce a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and anxiolytic effects. These effects are thought to be mediated by the increased levels of endocannabinoids produced by the inhibition of FAAH.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of DCDPMT is its selectivity for FAAH, which allows for the specific study of the endocannabinoid system. However, DCDPMT has some limitations, including its relatively low potency and the potential for off-target effects.
Zukünftige Richtungen
There are several potential future directions for research on DCDPMT. One area of interest is the development of more potent inhibitors of FAAH that can be used for therapeutic purposes. Additionally, further research is needed to fully understand the physiological and behavioral effects of increased endocannabinoid levels and the potential therapeutic applications of FAAH inhibition.
Conclusion
In conclusion, DCDPMT is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its selectivity for FAAH makes it a valuable tool for studying the endocannabinoid system, and its biochemical and physiological effects have potential therapeutic applications. Further research is needed to fully understand the potential of DCDPMT and other FAAH inhibitors in scientific research and therapeutic applications.
Synthesemethoden
DCDPMT can be synthesized through a multi-step process that involves the reaction of 2,2-dichlorocyclopropylphenyl ketone with thiosemicarbazide, followed by the reaction with methyl iodide. The final product is obtained through the reaction of the intermediate product with sodium sulfide.
Wissenschaftliche Forschungsanwendungen
DCDPMT has been found to have potential applications in various fields of scientific research. One of the primary areas of interest is its use as a tool for studying the function of the endocannabinoid system. DCDPMT has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which can be used to study their physiological and behavioral effects.
Eigenschaften
Molekularformel |
C14H12Cl2N2OS2 |
---|---|
Molekulargewicht |
359.3 g/mol |
IUPAC-Name |
1-[4-(2,2-dichlorocyclopropyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C14H12Cl2N2OS2/c1-8-17-18-13(21-8)20-7-12(19)10-4-2-9(3-5-10)11-6-14(11,15)16/h2-5,11H,6-7H2,1H3 |
InChI-Schlüssel |
GUCSCFCOTXOXPD-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)SCC(=O)C2=CC=C(C=C2)C3CC3(Cl)Cl |
Kanonische SMILES |
CC1=NN=C(S1)SCC(=O)C2=CC=C(C=C2)C3CC3(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.